(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Overview
Description
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-methoxyethylamine.
Formation of the Enamide: The key step involves the formation of the enamide through a condensation reaction between the aldehyde and the amine in the presence of a suitable catalyst, such as an acid or base.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated reactors and purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce primary or secondary amines.
Substitution: Results in the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its therapeutic potential in drug development.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-3-(4-fluorophenyl)-N-(2-methoxyethyl)prop-2-enamide: Contains a fluorine atom in place of bromine.
(2E)-3-(4-methylphenyl)-N-(2-methoxyethyl)prop-2-enamide: Features a methyl group instead of bromine.
Uniqueness
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness may make it particularly valuable in specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10/h2-7H,8-9H2,1H3,(H,14,15)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHOXCFVIMAHI-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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